(3-ブロモベンゾイル)ピロリジン

概要

説明

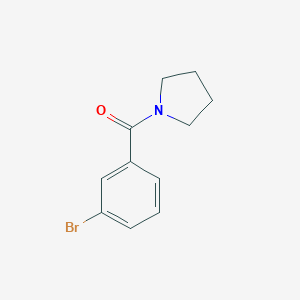

(3-Bromobenzoyl)pyrrolidine is an organic compound with the molecular formula C11H12BrNO. It consists of a pyrrolidine ring attached to a 3-bromobenzoyl group.

科学的研究の応用

(3-Bromobenzoyl)pyrrolidine is used in various scientific research applications, including:

Medicinal Chemistry: It serves as a scaffold for designing novel biologically active compounds.

Antibacterial Agents: Pyrrolidine derivatives have shown promise as inhibitors of penicillin-binding proteins, targeting multidrug-resistant bacterial strains.

Drug Discovery: The compound is used to develop new drug candidates with improved biological profiles.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromobenzoyl)pyrrolidine typically involves the acylation of pyrrolidine with 3-bromobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods: Industrial production of (3-Bromobenzoyl)pyrrolidine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .

化学反応の分析

Types of Reactions: (3-Bromobenzoyl)pyrrolidine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the benzoyl group can be substituted with other nucleophiles such as amines or thiols.

Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The pyrrolidine ring can be oxidized to form pyrrolidone derivatives.

Common Reagents and Conditions:

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and bases (e.g., sodium hydroxide).

Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether).

Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).

Major Products:

Substitution: Substituted benzoyl derivatives.

Reduction: Alcohol derivatives.

Oxidation: Pyrrolidone derivatives.

作用機序

The mechanism of action of (3-Bromobenzoyl)pyrrolidine involves its interaction with specific molecular targets. The pyrrolidine ring’s stereochemistry and spatial orientation of substituents play a crucial role in its binding to enantioselective proteins. This binding can modulate the activity of target proteins, leading to various biological effects .

類似化合物との比較

- (3-Bromobenzyl)pyrrolidine

- (3-Bromo-5-nitrophenyl)pyrrolidine

- (3-Bromo-2-fluorobenzoyl)pyrrolidine

Comparison: (3-Bromobenzoyl)pyrrolidine is unique due to its specific substitution pattern on the benzoyl group, which influences its reactivity and biological activity.

生物活性

(3-Bromobenzoyl)pyrrolidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

- Molecular Formula : CHBrN O

- Molecular Weight : Approximately 246.12 g/mol

- CAS Number : 346721-91-3

The structure of (3-Bromobenzoyl)pyrrolidine features a bromobenzoyl group attached to a pyrrolidine ring, which influences its biological activity through interactions with various molecular targets.

The mechanism of action for (3-Bromobenzoyl)pyrrolidine involves its ability to bind selectively to certain proteins, thereby modulating their activity. The stereochemistry of the pyrrolidine ring and the spatial orientation of substituents are critical for its interaction with target proteins, affecting various biological pathways .

Antibacterial Activity

(3-Bromobenzoyl)pyrrolidine has shown promise as an antibacterial agent. Pyrrolidine derivatives are known to inhibit penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis. This property is especially relevant in targeting multidrug-resistant bacterial strains .

Anticancer Properties

Recent studies have indicated that compounds with pyrrolidine structures exhibit anticancer activity. For instance, derivatives similar to (3-Bromobenzoyl)pyrrolidine were screened against cancer cell lines such as MCF-7 and HeLa, demonstrating significant cytotoxic effects .

Cholinesterase Inhibition

Pyrrolidine derivatives have also been investigated for their ability to inhibit cholinesterases, enzymes that break down acetylcholine. This inhibition can lead to increased levels of acetylcholine in synapses, potentially benefiting conditions like Alzheimer's disease .

Case Studies and Research Findings

- Antimicrobial Activity : A study reported that (3-Bromobenzoyl)pyrrolidine exhibited significant activity against various bacterial strains, including Acinetobacter baumannii and Aeromonas hydrophila, outperforming traditional antibiotics like ampicillin in some instances .

- Anticancer Screening : In a screening of several pyrrolidine derivatives, (3-Bromobenzoyl)pyrrolidine was found to have an IC value indicating potent activity against breast cancer cell lines .

- Cholinesterase Inhibition Studies : Research on related pyrrolidine compounds has shown effective inhibition against acetylcholinesterase with IC values in the low micromolar range, suggesting potential therapeutic applications in neurodegenerative diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (S)-Proline | Pyrrolidine ring with carboxylic acid | Neuroprotective |

| 3-(Bromobenzyl)pyrrolidine | Similar pyrrolidine structure | Analgesic effects |

| 4-(Bromobenzyl)piperidine | Piperidine ring with bromobenzyl substitution | Antidepressant potential |

This table illustrates how (3-Bromobenzoyl)pyrrolidine compares to other structurally related compounds, highlighting its unique features and potential applications.

特性

IUPAC Name |

(3-bromophenyl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c12-10-5-3-4-9(8-10)11(14)13-6-1-2-7-13/h3-5,8H,1-2,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFWDUMGAQDJYAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60354197 | |

| Record name | (3-BROMOBENZOYL)PYRROLIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

346721-91-3 | |

| Record name | (3-BROMOBENZOYL)PYRROLIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。